2-Methoxyethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
CAS No.: 300557-21-5
Cat. No.: VC4199226
Molecular Formula: C21H19BrO6
Molecular Weight: 447.281
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 300557-21-5 |
|---|---|
| Molecular Formula | C21H19BrO6 |
| Molecular Weight | 447.281 |
| IUPAC Name | 2-methoxyethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C21H19BrO6/c1-13-20(21(24)26-10-9-25-2)17-11-16(7-8-19(17)28-13)27-12-18(23)14-3-5-15(22)6-4-14/h3-8,11H,9-10,12H2,1-2H3 |
| Standard InChI Key | GXDCGQYSVRTWPQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)C3=CC=C(C=C3)Br)C(=O)OCCOC |
Introduction
2-Methoxyethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class of compounds. It is characterized by its intricate structure, which includes a benzofuran core, a brominated phenyl group, and an ester linkage. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. Starting materials may include benzofuran derivatives, which are modified through various chemical transformations to introduce the bromophenyl and methoxyethyl groups. The specific synthesis pathway can vary depending on the availability of starting materials and the desired efficiency of the reaction sequence.
Biological Activities and Potential Applications
Benzofuran derivatives, including 2-Methoxyethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate, are studied for their diverse biological activities. These compounds can exhibit antimicrobial, antiviral, and anticancer properties, making them valuable candidates for drug development. The brominated phenyl group and the ester linkage may contribute to its interaction with biological targets, enhancing its therapeutic potential.
Table: Comparison of Benzofuran Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume